![molecular formula C16H19NO2S2 B14422786 2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione CAS No. 84484-66-2](/img/structure/B14422786.png)
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a dithiolane ring and an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-(1,2-dithiolan-3-yl)pentanoic acid with isoindole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives with altered electronic properties.
Substitution: The isoindole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as an antioxidant or in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It can be used in the development of new materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism by which 2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can chelate metal ions, influencing enzymatic activity, while the isoindole moiety can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, affecting processes like oxidative stress and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
5-(1,2-Dithiolan-3-yl)pentanoic acid: Shares the dithiolane ring but lacks the isoindole moiety.
α-Lipoic acid: Contains a similar dithiolane ring and is known for its antioxidant properties.
1,2-Dithiolane derivatives: Various derivatives with different substituents on the dithiolane ring.
Uniqueness
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the dithiolane ring and isoindole moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
84484-66-2 |
|---|---|
Fórmula molecular |
C16H19NO2S2 |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
2-[5-(1,3-dithiolan-2-yl)pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H19NO2S2/c18-15-12-6-3-4-7-13(12)16(19)17(15)9-5-1-2-8-14-20-10-11-21-14/h3-4,6-7,14H,1-2,5,8-11H2 |
Clave InChI |
MHBQOQMWIMPFKD-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


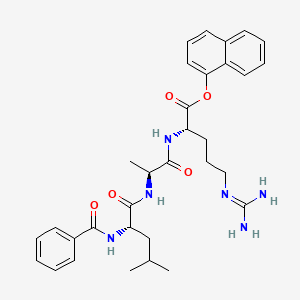
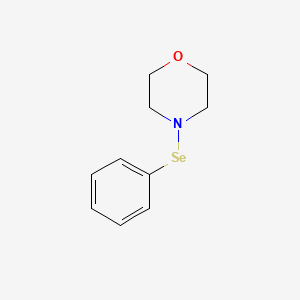
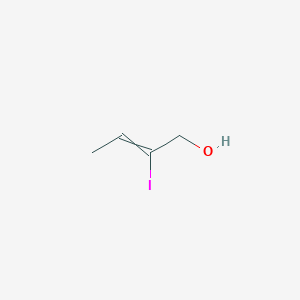
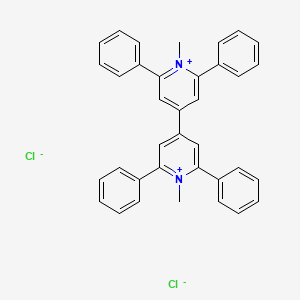
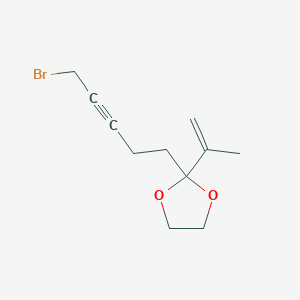

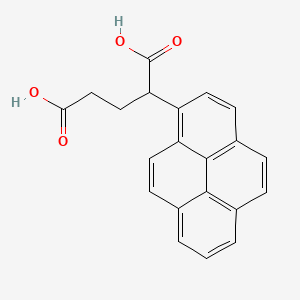
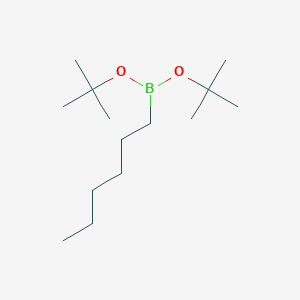
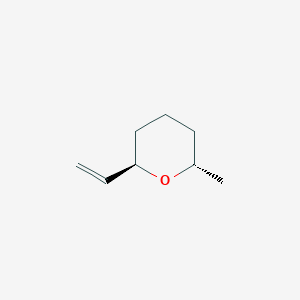
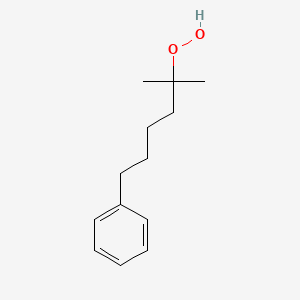
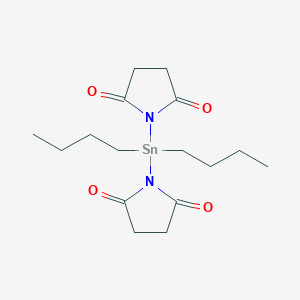
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)

